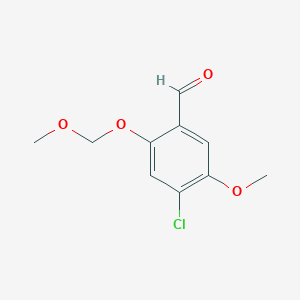

4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde

Description

4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a chloro group at position 4, a methoxy group at position 5, and a methoxymethoxy (MOM) protecting group at position 2. The MOM group enhances stability during synthetic procedures by protecting the aldehyde functionality from unwanted side reactions .

Properties

IUPAC Name |

4-chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-6-15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKTVAIWUJAFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde typically involves multi-step organic reactions. One common approach is the selective chlorination of 4-methoxybenzaldehyde followed by methylation and subsequent introduction of the methoxymethoxy group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and organic solvents like dichloromethane or acetonitrile.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde is characterized by the presence of a chloro group, methoxy groups, and an aldehyde functional group. Its molecular formula is CHClO, and it has a molecular weight of approximately 232.67 g/mol. The compound's unique structure contributes to its reactivity and potential applications in various fields.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzaldehyde derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain benzaldehyde compounds possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Benzaldehyde derivatives are also being explored for their anticancer properties. A notable study evaluated the cytotoxic effects of substituted benzaldehydes on cancer cell lines, revealing that some derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that this compound may have potential as a lead compound in anticancer drug development.

Building Block for Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through reactions such as nucleophilic addition and condensation reactions. For example, it can be reacted with various nucleophiles to form new carbon-carbon bonds, which is essential in the development of pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound can also be employed in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activity. A case study highlighted the use of similar benzaldehyde derivatives in synthesizing heterocyclic frameworks that exhibit anti-inflammatory and analgesic properties .

Photovoltaic Materials

Recent research has explored the use of benzaldehyde derivatives, including this compound, in developing organic photovoltaic materials. These materials are significant for their potential use in solar energy conversion technologies . The incorporation of this compound into polymer matrices has shown promising results in enhancing the efficiency of solar cells.

Case Studies and Data Tables

Mechanism of Action

The mechanism by which 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Structural and Functional Group Comparisons

Biological Activity

4-Chloro-5-methoxy-2-(methoxymethoxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on antibacterial, antidiabetic, and anticancer properties, while also providing relevant case studies and data tables.

This compound is characterized by its methoxy and chloro substituents, which influence its reactivity and biological interactions. The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, research on similar benzaldehyde derivatives has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that inhibits bacterial growth. For related compounds in the series, MIC values were reported as low as 0.39 μg/mL against certain pathogens .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.39 | MRSA |

| Related Compound B | 12.5 | Streptococcus spp. |

Antidiabetic Activity

In addition to antibacterial properties, the compound has shown potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate digestion and absorption. Analogues of this compound were synthesized and evaluated for their inhibitory effects on α-glucosidase.

Inhibition Data

The following table summarizes the inhibitory activity of selected analogues:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.22 | Potent α-glucosidase inhibitor |

| Compound B | 0.12 | Dual inhibitor (α-glucosidase & DPP-4) |

Anticancer Activity

Chalcones, a class of compounds related to benzaldehydes, have demonstrated significant anticancer properties. Studies indicate that derivatives can induce apoptosis in various cancer cell lines by modulating cell cycle progression and activating pro-apoptotic pathways.

The mechanism involves enhancing pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins such as Bcl-2. Notably, compounds similar to this compound have been shown to block the G2/M phase of the cell cycle in human leukemia cells .

Case Studies

- Antibacterial Study : A synthesized derivative exhibited an MIC of 1.56 μg/mL against S. aureus, indicating strong antibacterial potential .

- Antidiabetic Research : An analogue showed an IC50 value of 0.12 μM for α-glucosidase inhibition, comparable to established medications like acarbose .

- Anticancer Evaluation : Chalcone derivatives blocked the G2/M phase in various cancer cell lines and induced apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.